Cas no 168167-48-4 (4-Chloro-2-(chloromethyl)-3-methylpyridine)

4-Chloro-2-(chloromethyl)-3-methylpyridine is a halogenated pyridine derivative with a reactive chloromethyl group, making it a versatile intermediate in organic synthesis. Its structure allows for further functionalization, particularly in pharmaceutical and agrochemical applications. The presence of two chlorine atoms at distinct positions enhances its reactivity in nucleophilic substitution and cross-coupling reactions. The methyl group at the 3-position contributes to steric and electronic modulation, improving selectivity in synthetic pathways. This compound is particularly useful in the preparation of heterocyclic compounds and active pharmaceutical ingredients (APIs). High purity and stability under controlled conditions ensure consistent performance in laboratory and industrial processes.
4-Chloro-2-(chloromethyl)-3-methylpyridine structure
168167-48-4 structure
Product Name:4-Chloro-2-(chloromethyl)-3-methylpyridine
CAS No:168167-48-4
MF:C7H7Cl2N
MW:176.043179750443
MDL:MFCD18262018
CID:1107446
PubChem ID:11506745
Update Time:2025-10-16

4-Chloro-2-(chloromethyl)-3-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-(chloromethyl)-3-methyl-Pyridine
    • 4-Chloro-2-(chloromethyl)-3-methylpyridine
    • Pyridine, 4-chloro-2-(chloromethyl)-3-methyl-
    • DTXSID70467722
    • SCHEMBL7971571
    • EN300-2994967
    • AB75387
    • 168167-48-4
    • AKOS030255129
    • DB-357937
    • MDL: MFCD18262018
    • Inchi: 1S/C7H7Cl2N/c1-5-6(9)2-3-10-7(5)4-8/h2-3H,4H2,1H3
    • InChI Key: ZYUFKURTVOBEOQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CN=C(CCl)C=1C

Computed Properties

  • Exact Mass: 174.9955546g/mol
  • Monoisotopic Mass: 174.9955546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 12.9Ų

4-Chloro-2-(chloromethyl)-3-methylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Enamine
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